molecular formula C6H10ClF2NO B13473273 1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride CAS No. 2913268-53-6

1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride

Katalognummer: B13473273
CAS-Nummer: 2913268-53-6
Molekulargewicht: 185.60 g/mol
InChI-Schlüssel: ZENDXKQZJNEMTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-7-oxa-4-azaspiro[25]octane hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of both fluorine and oxygen atoms within its molecular framework, which imparts distinct chemical properties

Vorbereitungsmethoden

The synthesis of 1,1-Difluoro-7-oxa-4-azaspiro[25]octane hydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the desired chemical properties.

Analyse Chemischer Reaktionen

1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride involves its interaction with molecular targets through its fluorine and oxygen atoms. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Vergleich Mit ähnlichen Verbindungen

1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and oxygen atoms within a spirocyclic framework, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2913268-53-6

Molekularformel

C6H10ClF2NO

Molekulargewicht

185.60 g/mol

IUPAC-Name

2,2-difluoro-7-oxa-4-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)3-5(6)4-10-2-1-9-5;/h9H,1-4H2;1H

InChI-Schlüssel

ZENDXKQZJNEMTG-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2(N1)CC2(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.